molecular formula C27H40F2O5 B12414529 benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate

benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate

Cat. No.: B12414529
M. Wt: 489.6 g/mol
InChI Key: RPXJEOQZOUXYRP-VXDDJUJZSA-N
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Description

Benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, difluoro, and heptadeuterio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor to form the cyclopentyl ring with the desired stereochemistry.

    Introduction of the hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.

    Incorporation of the difluoro and heptadeuterio groups: These groups are introduced using specific reagents and conditions that ensure the selective incorporation of fluorine and deuterium atoms.

    Formation of the heptanoate ester: The final step involves the esterification of the intermediate compound with benzyl alcohol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert ketones to alcohols.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of ketones may yield secondary alcohols.

Scientific Research Applications

Benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and difluoro groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate: Lacks the heptadeuterio groups.

    Benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate: Lacks the difluoro groups.

Uniqueness

The presence of both difluoro and heptadeuterio groups in benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate makes it unique compared to similar compounds. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H40F2O5

Molecular Weight

489.6 g/mol

IUPAC Name

benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C27H40F2O5/c1-2-3-17-27(28,29)25(32)16-15-22-21(23(30)18-24(22)31)13-9-4-5-10-14-26(33)34-19-20-11-7-6-8-12-20/h6-8,11-12,21-22,24-25,31-32H,2-5,9-10,13-19H2,1H3/t21-,22-,24-,25?/m1/s1/i1D3,2D2,3D2

InChI Key

RPXJEOQZOUXYRP-VXDDJUJZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC2=CC=CC=C2)O)O)(F)F

Canonical SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)O)O)(F)F

Origin of Product

United States

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